molecular formula C7H8O3 B129927 Methyl 3-methyl-2-furoate CAS No. 6141-57-7

Methyl 3-methyl-2-furoate

Cat. No. B129927
CAS RN: 6141-57-7
M. Wt: 140.14 g/mol
InChI Key: AQQYRDKMXXSIMP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-furoate is a chemical compound that is part of the furan family, which are heterocyclic compounds with a wide range of applications in organic synthesis and pharmaceuticals. The compound itself is a derivative of furoate, which is an ester or salt of furoic acid, and it features a methyl group at the third position of the furan ring.

Synthesis Analysis

The synthesis of methyl 3-methyl-2-furoate can be achieved through various methods. One approach involves the use of 3-ketobutyraldehyde dimethyl acetal as a reactant, which undergoes a series of reactions including addition to CO, annulation, cyclization, and rearrangements to form the desired product . Another method for synthesizing related furan derivatives is reported, where 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione is prepared and subsequently converted into various furan compounds through a domino process involving reduction and the Paal-Knorr furan synthesis . Additionally, methyl furoate can be synthesized by furoic acid and methanol under microwave radiation, which may be adapted for the synthesis of methyl 3-methyl-2-furoate .

Molecular Structure Analysis

The molecular structure of methyl 3-methyl-2-furoate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methyl group at the third position makes it a substituted furan. The ester functional group is located at the second position of the ring. The molecular structure is crucial for the compound's reactivity and its potential to undergo various chemical transformations.

Chemical Reactions Analysis

Methyl 3-methyl-2-furoate can participate in a variety of chemical reactions due to its functional groups. For instance, the presence of the ester group allows for reactions typical of esters, such as hydrolysis, reduction, and reactions with nucleophiles. The furan ring can also undergo electrophilic aromatic substitution, and its reactivity can be further modified by the presence of the methyl group . The synthesis of related compounds, such as 5-substituted 3-furoates, involves chloromethylation followed by a Friedel–Crafts reaction, indicating the potential for methyl 3-methyl-2-furoate to serve as an intermediate in the synthesis of insecticidal esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-methyl-2-furoate would include its boiling point, melting point, solubility, and stability under various conditions. While specific data for methyl 3-methyl-2-furoate is not provided, the properties of furan derivatives generally depend on the substituents present on the ring. The methyl group may increase the hydrophobicity of the compound compared to unsubstituted furoate. The ester group could contribute to the compound's solubility in organic solvents. The stability of the furan ring can be influenced by the presence of electron-donating or electron-withdrawing groups, which would affect the compound's susceptibility to polymerization or degradation under certain conditions .

Scientific Research Applications

Role in Synthesis and Drug Development

Compounds similar to Methyl 3-methyl-2-furoate are recognized for their utility in the synthesis of bioactive molecules. For instance, Methyl-2-formyl benzoate, known for a variety of pharmacological activities including antifungal, antihypertensive, anticancer, and antiviral properties, serves as a significant precursor in the search for new bioactive molecules. Such compounds are versatile substrates in organic synthesis, useful in preparing medical products (Farooq & Ngaini, 2019). This suggests that Methyl 3-methyl-2-furoate could similarly serve as a precursor in the synthesis of pharmacologically active compounds, highlighting its potential application in drug development and medicinal chemistry.

Environmental and Green Chemistry Applications

The conversion of sugars to valuable chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural, derived from lignocellulosic biomass, is a significant area of research in green chemistry. Solvents and conditions optimized for the production of furans, which are core to synthesizing biofuels and biodegradable plastics, could be relevant to the processing and application of Methyl 3-methyl-2-furoate in producing environmentally friendly chemicals (Esteban, Vorholt, & Leitner, 2020). This aligns with the broader objective of utilizing biomass-derived compounds for sustainable chemical synthesis.

Potential in Biodegradable Polymer Production

Furoate esters and related compounds could play a role in the synthesis of biodegradable polymers, such as Polyhydroxyalkanoates (PHAs), which are microbial polymers with applications ranging from medical to packaging materials. The versatility of furoate derivatives in forming ester bonds and their potential inclusion in microbial synthesis pathways indicate a possible research direction for Methyl 3-methyl-2-furoate in the development of biodegradable materials (Amara, 2010).

Safety And Hazards

Methyl 3-methyl-2-furoate should be handled with care. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

methyl 3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQYRDKMXXSIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976969
Record name Methyl 3-methylfuran-2-carboxylate
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-furoate

CAS RN

6141-57-7
Record name Methyl 3-methyl-2-furancarboxylate
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Record name Methyl 3-methyl-2-furoate
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Record name Methyl 3-methylfuran-2-carboxylate
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Record name Methyl 3-methyl-2-furoate
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